1-溴-3-(溴甲基)-5-氯苯

描述

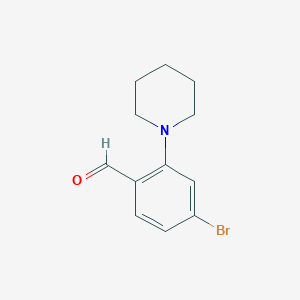

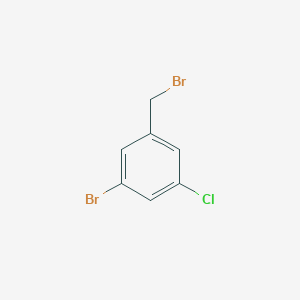

1-Bromo-3-(bromomethyl)-5-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the provided papers do not directly describe the synthesis of 1-Bromo-3-(bromomethyl)-5-chlorobenzene, they do offer insights into related compounds. For instance, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene is discussed, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids indicates the possibility of bromine addition to benzene rings, which could be relevant for forming the bromomethyl group .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the crystal structure of p-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen substituents in the crystal lattice . Quantum chemical studies on the structure of 1-3-dibromo-5-chlorobenzene provide theoretical calculations of energies, optimized structures, and vibrational frequencies, which could be analogous to the structure of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the nature and position of the halogen substituents. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrate how the presence of bromomethyl groups can affect the crystal structure and reactivity . Furthermore, the study of dissociative electron attachment to bromochlorobenzenes shows how these molecules can fragment under certain conditions, which could be relevant for understanding the reactivity of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from spectroscopic and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provide information on vibrational frequencies and molecular interactions . Similarly, the PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene offers insights into electronic and structural aspects, as well as thermodynamic properties, which could be extrapolated to understand the properties of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

科学研究应用

Synthesis of Non-Peptide Small Molecular Antagonists

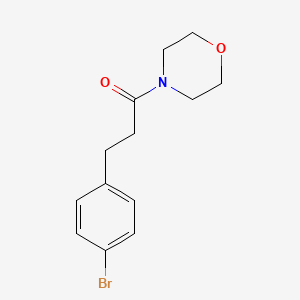

- 1-Bromo-3-(bromomethyl)-5-chlorobenzene has been used in the synthesis of benzamide derivatives, specifically as a non-peptide CCR5 antagonist. This is significant in the field of medicinal chemistry for developing targeted therapeutic agents (Bi, 2015).

Crystal Structure Analysis in Chemical Research

- The compound has been involved in studies analyzing the crystal structures of various solvates. These studies help in understanding the molecular conformation and interactions within different crystalline environments, which is essential for material science and crystallography (Szlachcic, Migda, & Stadnicka, 2007).

Investigations in Pharmacology and Drug Design

- The synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound derived from 1-Bromo-3-(bromomethyl)-5-chlorobenzene, shows its application in designing novel pharmacological agents (Bi, 2014).

Role in Electron Attachment Studies

- The compound has been studied in the context of dissociative electron attachment (DEA), which is crucial for understanding the electron interactions and bond dissociation in molecular and atomic physics (Mahmoodi-Darian et al., 2010).

Involvement in Synthesis of CCR5 Antagonists

- This chemical has been pivotal in the synthesis of novel CCR5 antagonists, which are significant in the research of HIV-1 infection prevention and treatment. The process of synthesis and characterization of these antagonists shows the compound's role in advancing antiviral drug development (Bi, 2015).

Application in Organic Synthesis

- The compound has been used in the preparation of various organic molecules, demonstrating its versatility in synthetic organic chemistry. This includes its role in the synthesis of compounds like 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, highlighting its importance in the synthesis of complex organic structures (Pridgen et al., 1998).

安全和危害

未来方向

The study of bromomethylated chlorobenzenes and similar compounds is an active area of research in organic chemistry. Future directions could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and their use in the synthesis of complex organic molecules .

属性

IUPAC Name |

1-bromo-3-(bromomethyl)-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJGQVIVJNGFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624789 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

CAS RN |

762292-63-7 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。